PF-1163A

Antifungal Ergosterol Biosynthesis Structure-Activity Relationship

PF-1163A (CAS 258871-59-9) is a 13-membered macrocyclic depsipeptide antifungal agent isolated from the fermentation broth of Penicillium species. This natural product features a unique structural scaffold comprising an N-methyl-L-tyrosine derivative and a hydroxy fatty acid.

Molecular Formula C27H43NO6
Molecular Weight 477.6 g/mol
CAS No. 258871-59-9
Cat. No. B163308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1163A
CAS258871-59-9
Synonyms(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione
Molecular FormulaC27H43NO6
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O
InChIInChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1
InChIKeySDBGPLZSWIQIOV-VQPAQMSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-1163A (CAS 258871-59-9) - A Fungal-Derived Depsipeptide with a Unique C-4 Sterol Methyl Oxidase (ERG25p) Inhibition Profile


PF-1163A (CAS 258871-59-9) is a 13-membered macrocyclic depsipeptide antifungal agent isolated from the fermentation broth of Penicillium species [1]. This natural product features a unique structural scaffold comprising an N-methyl-L-tyrosine derivative and a hydroxy fatty acid [2]. PF-1163A exerts its antifungal effects through a specific mechanism of action, targeting and inhibiting the C-4 sterol methyl oxidase enzyme (ERG25p) within the fungal ergosterol biosynthetic pathway [3]. Ergosterol is an essential component of fungal cell membranes, and disruption of its synthesis is a validated strategy for antifungal drug development. Importantly, PF-1163A distinguishes itself from its closely related analog PF-1163B by the presence of an additional hydroxyl group on its side chain [4].

Why Generic Substitution with Other Ergosterol Biosynthesis Inhibitors Fails: PF-1163A's Unique Target and Synergistic Potential


Simple substitution with other ergosterol biosynthesis inhibitors (e.g., azoles, allylamines) or even close structural analogs (e.g., PF-1163B) is not scientifically valid for PF-1163A. PF-1163A is distinguished by its specific and non-redundant molecular target, the C-4 sterol methyl oxidase (ERG25p), a step in the ergosterol pathway not addressed by clinically deployed azoles or allylamines [1]. This unique inhibition site results in a distinct sterol accumulation pattern (4,4-dimethylzymosterol), a biochemical signature not produced by other classes of ergosterol inhibitors [1]. Furthermore, quantitative head-to-head comparisons demonstrate that the small structural variation between PF-1163A and PF-1163B yields significant differences in both biochemical potency and antifungal activity against Candida albicans . PF-1163A exhibits a markedly lower IC50 for ergosterol synthesis inhibition and a lower MIC against the pathogen compared to its analog . Beyond its direct antifungal activity, PF-1163A displays a strong synergistic interaction with fluconazole against azole-resistant C. albicans, drastically reducing the required MIC of fluconazole [2]. This property is critical for research into combination therapies targeting resistant strains and is not a universal feature of all ergosterol pathway inhibitors. Therefore, for research applications demanding specific inhibition of the C-4 sterol methyl oxidase step, potent anti-Candida activity, or investigation of antifungal synergy, PF-1163A cannot be interchanged with other compounds.

Quantitative Evidence Guide: Direct Performance Comparisons for PF-1163A vs. Closest Analogs and Alternatives


Superior Inhibition of Ergosterol Synthesis Compared to the Closest Structural Analog PF-1163B

PF-1163A demonstrates greater potency in inhibiting ergosterol synthesis than its closest structural analog, PF-1163B. In a direct head-to-head comparison of biochemical activity, the IC50 value for PF-1163A is 12 ng/mL, which is approximately 2.8-fold lower (more potent) than the IC50 of 34 ng/mL for PF-1163B . The structural difference is minimal, with PF-1163A possessing an additional hydroxyl group on its side chain [1].

Antifungal Ergosterol Biosynthesis Structure-Activity Relationship

Enhanced Antifungal Activity Against Candida albicans Relative to PF-1163B

The superior biochemical potency of PF-1163A translates into a more pronounced antifungal effect against the clinically relevant pathogen Candida albicans. In a direct head-to-head comparison of growth inhibition, the Minimum Inhibitory Concentration (MIC) of PF-1163A is 8 µg/mL, while the MIC of PF-1163B is 32 µg/mL . This represents a 4-fold increase in antifungal activity.

Antifungal Candida albicans Minimum Inhibitory Concentration

Potent Synergy with Fluconazole Against Azole-Resistant C. albicans

PF-1163A acts synergistically with the clinically used azole antifungal fluconazole, dramatically reducing the concentration of fluconazole needed to inhibit the growth of azole-resistant Candida albicans. In a checkerboard assay, the MIC of fluconazole alone against a resistant strain was 1 µg/mL, but when combined with PF-1163A, the MIC dropped to 0.0078 µg/mL [1]. This represents a 128-fold reduction in the required fluconazole concentration.

Antifungal Resistance Combination Therapy Synergy

High Selectivity for Fungal Cells over Mammalian Cells

PF-1163A exhibits a favorable selectivity profile, displaying antifungal activity against C. albicans without affecting the viability of mammalian cells. The compound inhibits C. albicans growth with an MIC of 8 µg/mL, yet shows no cytotoxic activity against human HepG2 hepatocellular carcinoma cells at tested concentrations . While not a head-to-head comparison, this class-level inference of selectivity is a critical differentiator from many broad-spectrum antifungals.

Antifungal Selectivity Cytotoxicity Therapeutic Window

Defined Resistance Mechanism: Overexpression of the ERG25p Target Confers Resistance

The mechanism of action of PF-1163A is validated by a specific resistance mechanism: overexpression of its target, the C-4 sterol methyl oxidase (ERG25p), confers resistance to the compound. In Saccharomyces cerevisiae, a strain genetically engineered to overexpress the ERG25 gene is resistant to PF-1163A, whereas the wild-type strain is susceptible [1]. This causal relationship provides a clear on-target effect.

Antifungal Resistance Target Validation ERG25p

Top Research and Industrial Application Scenarios for PF-1163A Based on Quantitative Evidence


Investigating C-4 Sterol Methyl Oxidase (ERG25p) as an Antifungal Target

PF-1163A is an optimal chemical probe for research focused on the C-4 sterol methyl oxidase (ERG25p) enzyme. Its specific inhibition of this target, validated by the accumulation of 4,4-dimethylzymosterol and the resistance conferred by ERG25p overexpression [1], makes it a precise tool. Its ~3-fold higher potency over PF-1163B ensures a robust biochemical signal.

Studying Synergy and Reversal of Azole Resistance in Candida albicans

PF-1163A is uniquely suited for in vitro studies on overcoming antifungal drug resistance. Its strong synergistic interaction with fluconazole, which reduces the fluconazole MIC by 128-fold against azole-resistant C. albicans [2], provides a powerful experimental system to dissect the mechanisms of azole resistance and to screen for other compounds that can potentiate the activity of existing antifungal drugs.

Fungal-Specific Pathway Dissection in Co-Culture or Host-Pathogen Models

The demonstrated selectivity of PF-1163A, with an MIC of 8 µg/mL against C. albicans but no observed cytotoxicity against human HepG2 cells , makes it a valuable reagent for co-culture models. Researchers can use PF-1163A to inhibit fungal growth and study fungal-specific processes without the confounding variable of host cell toxicity that is often seen with less selective antifungals.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Depsipeptides

The clear, quantifiable difference in activity between PF-1163A and its analog PF-1163B—a 2.8-fold difference in IC50 and a 4-fold difference in MIC —driven by a single hydroxyl group substitution, provides a compelling case study for SAR investigations. PF-1163A serves as a benchmark for potency in this chemical series and is a key compound for researchers developing or evaluating new derivatives of this macrocyclic scaffold.

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